molecular formula C14H12N2O2 B1215276 Salicylidene benzhydrazide

Salicylidene benzhydrazide

Cat. No.: B1215276
M. Wt: 240.26 g/mol
InChI Key: WKIWEDKDZPIULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salicylidene benzhydrazide is a versatile Schiff base hydrazone compound that serves as a key scaffold in multidisciplinary chemical and pharmaceutical research. Its core structure incorporates tridentate chelating properties, making it a valuable ligand for metal ions like Cu(II), Co(II), Zn(II), and Ga(III) . This coordination capability is exploited in developing chemical sensors, exemplified by its use in a near-infrared (NIR) fluorescent probe for the highly selective and sensitive detection of Cu²⁺ ions in living cells and biological systems . In pharmacological research, this compound derivatives demonstrate a broad spectrum of biological activities. They exhibit potent antiproliferative activity against a diverse panel of human cancer cell lines, including leukemic (HL-60, K-562, BV-173), hepatic (HEP-G2), and breast cancer (MCF-7) models . Remarkably, some dimethoxy-functionalized analogs show exceptional antileukemic selectivity , demonstrating potent cytotoxicity at low micro- and nanomolar concentrations while showing no toxicity to normal human embryonic kidney (HEK-293) cells . In silico modeling suggests a potential mechanism of action involving interaction with and inhibition of human cAbl kinase . The compound also exhibits significant antioxidant and radical scavenging properties . Integrated in vitro and in silico studies reveal its ability to protect biologically relevant molecules from free radical damage and decrease ferrous iron-induced oxidative stress in model systems. Density functional theory (DFT) analyses indicate this activity is feasible through multiple mechanisms: Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET) . Additional research applications include its investigation as an inhibitor for enzymes like laccase from Trametes versicolor and acetylcholinesterase (AChE) . The compound complies with Lipinski's Rule of Five, indicating good drug-likeness potential with predicted high gastrointestinal absorption and moderate water solubility . This product is intended for research purposes only in chemical synthesis, metallochemistry, and investigative pharmacology. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

N-[(2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIWEDKDZPIULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954115
Record name N-[(2-Hydroxyphenyl)methylidene]benzenecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3232-37-9
Record name N-[(2-Hydroxyphenyl)methylidene]benzenecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Salicylidene benzhydrazide and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that this compound derivatives show promising antibacterial properties. For instance, studies have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to established antibiotics such as ampicillin . The structure-activity relationship (SAR) analysis has revealed that modifications in the hydrazone moiety can enhance antimicrobial efficacy, suggesting potential for development as new antibacterial agents .
  • Enzyme Inhibition : this compound has been investigated as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Certain derivatives exhibit selective inhibition of these enzymes, indicating their potential as therapeutic agents for cognitive disorders .

Biochemical Applications

  • Laccase Inhibition : The compound has been studied for its ability to inhibit laccase, an enzyme involved in oxidative processes. The presence of the salicylic aldehyde fragment in hydrazone derivatives enhances their binding affinity to the enzyme's active site, making them useful in controlling enzymatic reactions in various biochemical applications .
  • Iron Chelation : this compound derivatives have shown promise as iron chelators, which can protect against oxidative stress by sequestering excess iron in biological systems. This property is particularly relevant in conditions characterized by iron overload .

Analytical Chemistry

  • Fluorescent Probes : this compound has been incorporated into fluorescent probes for detecting metal ions such as copper(II). These probes exhibit significant changes in fluorescence upon metal binding, allowing for sensitive detection in biological and environmental samples . This application highlights the versatility of this compound in developing analytical tools for monitoring metal ion concentrations.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Salicylidene derivatives showed significant antibacterial activity against multiple bacterial strains.
Enzyme Inhibition Certain derivatives exhibited potent inhibition of AChE and BuChE, suggesting potential for Alzheimer's treatment.
Laccase Inhibition Enhanced binding affinity due to salicylic aldehyde fragment; effective in controlling enzymatic reactions.
Fluorescent Probes Developed a probe that effectively detects Cu(II) through fluorescence quenching mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Benzylidenebenzohydrazide Derivatives

  • Structure : Incorporate a benzo[d]imidazole moiety and halogen substituents (e.g., 6a-l derivatives) .
  • Properties: Enhanced synthetic efficiency and structural diversity via halogenation.

2-(2-Aminopyrimidine)-2,2-Difluoroethanols (4a-o)

  • Design : Bioisosteres developed via scaffold hopping to address solubility and stability issues .
  • Properties: Solubility: No precipitation at 200 μM (vs. salicylidene benzhydrazide’s precipitation above 100 μM). Calculated log solubility: -3 for 4e/4o vs. -6 for salicylidene analogs . Stability: Resistant to acidic decomposition (HCl, 1 M) . Lipinski’s Rules: Molecular weight (251–395), logP (1.6–4.5), and hydrogen bond acceptors/donors align with drug-like properties .

[4-(2-Hydroxyphenyl)thiazol-2-yl]methanones

  • Design : Thiazole-based bioisosteres to replace the hydrazide moiety .
  • Properties :
    • Synthetic Yield : 2.2–24.4% total yield, lower than this compound derivatives .
    • Activity : Inactive in T3S assays, likely due to mismatched biophysical properties (e.g., permeability, metabolism) or failure to mimic the chelation-dependent mode of action .

[N′-(2-Thienylidene)]Benzhydrazide

  • Structure : Replaces the salicylidene group with a thienylidene moiety .
  • Properties: Crystal Packing: Loosely packed with intermolecular hydrogen bonds, similar to this compound .

Acylhydrazone-Functionalized Molecular Motors (M4)

  • Design : Combines salicylidene schiff-base with benzhydrazide for visible-light-driven isomerization .
  • Properties: High sensitivity to ambient light, enabling dynamic molecular switching. Applications diverge from antimicrobial research, focusing instead on nanotechnology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Salicylidene benzhydrazide derivatives in medicinal chemistry?

  • This compound derivatives are synthesized via condensation reactions between substituted benzohydrazides and salicylaldehyde derivatives. For example, p-toluic benzhydrazide reacts with aromatic aldehydes in the presence of ceric ammonium nitrate as a catalyst, yielding 1,3,4-oxadiazole derivatives with anti-inflammatory properties. Reaction conditions (e.g., solvent, temperature) significantly influence product purity and yield .

Q. How does this compound enhance the yield of 6-aminopenicillanic acid (6-APA) in enzymatic hydrolysis of penicillin V?

  • Benzhydrazide acts as a nucleophile in amidase-catalyzed hydrolysis, stabilizing intermediates and accelerating reaction kinetics. At 2% concentration (w/v), it achieves >90% 6-APA yield within 2–4 hours by minimizing side reactions (e.g., phenoxyacetic acid formation). Higher concentrations (8–10%) reduce yields due to competitive inhibition or enzyme saturation .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

  • Key methods include:

  • Chromatography : Monitor reaction progress and purity (e.g., HPLC for 6-APA quantification) .
  • Spectroscopy : IR and NMR confirm functional groups (e.g., C=N stretching in hydrazones), while mass spectrometry verifies molecular weights .

Advanced Research Questions

Q. How can researchers optimize this compound concentration in penicillin hydrolysis to balance yield and reaction time?

  • Experimental Design :

  • Vary benzhydrazide concentrations (2–10% w/v) under controlled pH (7–8) and temperature (35–40°C).
  • Use real-time chromatographic analysis to track 6-APA yield and byproduct formation.
    • Results :
Benzhydrazide (%)Penicillin V (%)Max Yield (%)Time to Max Yield (hr)
2290+2–4
2870–804–6
38756
  • Lower concentrations (2%) maximize efficiency, while higher levels introduce kinetic bottlenecks .

Q. How does this compound inhibit bacterial type III secretion systems (T3SS), and what methods validate its efficacy?

  • Mechanism : Binds to virulence-associated proteins (e.g., Tpx in Yersinia pseudotuberculosis), disrupting redox-sensitive conformational changes required for pathogenicity.
  • Validation :

  • Western Blotting : Assess secretion of effector proteins (e.g., Hop) after inhibitor treatment.
  • Growth Assays : Confirm non-toxic concentrations (e.g., 50 μM) using optical density (OD600) .

Q. How can molecular dynamics (MD) simulations resolve discrepancies between crystallographic and functional data in this compound binding studies?

  • Approach : Combine crystal structures (e.g., oxidized/reduced Tpx) with MD to model flexible regions (e.g., dimer interfaces). SAXS data reveal solution-state conformational dynamics, explaining binding affinity variations under redox conditions .
  • Outcome : Predict transient interactions (e.g., hydrogen bonds with catalytic triad residues) missed in static structures, refining docking models for inhibitor design .

Methodological Guidance for Data Contradictions

Q. How to address inconsistent anti-inflammatory activity data for this compound derivatives across assays?

  • Standardization :

  • Use uniform protein denaturation assays (e.g., bovine serum albumin vs. egg albumin).
  • Control solvent effects (e.g., DMSO concentration) to avoid artifactual denaturation.
    • Example : Derivatives 3e, 3f, and 3i showed moderate activity in bovine serum assays but lower efficacy in egg albumin, highlighting substrate-specific interactions .

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